

# Borapetoside E molecular docking validation protocols

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Compound Focus: **Borapetoside E**

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## Validation and Docking Protocol for Borapetoside E

The validation and docking of **Borapetoside E** were performed using **Molegro Virtual Docker (MVD)** software. The core of the validation process involved a **re-docking** procedure to ensure the software could accurately reproduce a known experimental result [1].

The table below summarizes the key parameters from the study:

Protocol Aspect	Specification / Value
Docking Software	Molegro Virtual Docker (MVD)
Protein Target	Dipeptidyl-peptidase IV (DPP-IV)
Protein Data Bank (PDB) Code	3G0B
Search Algorithm	MolDock optimizer
Scoring Function	MolDock score
Validation Metric (RMSD)	0.43 Å [1]
Enrichment Factor (EF1%)	20.34 [1]

Protocol Aspect	Specification / Value
Final Re-Rank Score for Borapetoside E	-105.4 kcal/mol [1]

This diagram illustrates the workflow for the docking protocol validation:

## Interpretation of Validation Results

- **RMSD Value:** The low RMSD value of **0.43 Å** indicates that the re-docked pose was very close to the original crystal structure pose, demonstrating the protocol's **high precision** in reproducing known binding modes [1].
- **Enrichment Factors:** The reported EF1% and EF20% values indicate the protocol's excellent ability to distinguish true active compounds (like **Borapetoside E**) from inactive molecules in a virtual screen [1].
- **Re-rank Score:** The re-rank score is a more refined scoring function in MVD. **Borapetoside E**'s score of **-105.4 kcal/mol** was more favorable than the standard drug alogliptin (-101.6 kcal/mol), suggesting a potentially stronger binding affinity [1].

## Key Insights for Your Research

- **Binding Site Analysis:** The study found that **Borapetoside E** shared a **75% similarity** in its binding interactions with the drug alogliptin, notably forming bonds with key amino acid residues **Glu 205, Glu 206, and Tyr 547** in the DPP-IV active site [1].
- **Multi-Target Potential:** Other research suggests that constituents of *Tinospora crispa*, including Borapetosides, may interact with multiple protein targets relevant to diabetes and insulin resistance, such as **PI3K** and others [2] [3]. Consider exploring these additional targets.
- **Protocol Generalization:** The Nature Protocols guide [4] emphasizes that running such control experiments is a best practice for any large-scale docking screen, regardless of the specific software used.

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## References

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To cite this document: Smolecule. [Borapetoside E molecular docking validation protocols].

Smolecule, [2026]. [Online PDF]. Available at:

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